1-Bromo-2,3-dimethyl-6-fluorobenzene
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Overview
Description
1-Bromo-2,3-dimethyl-6-fluorobenzene is an aromatic compound characterized by the presence of bromine, fluorine, and methyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,3-dimethyl-6-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2,3-dimethyl-6-fluorobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions, with the bromine substituting a hydrogen atom on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,3-dimethyl-6-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium amide in liquid ammonia.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution: 2,3-Dimethyl-6-fluoroaniline.
Oxidation: 2,3-Dimethyl-6-fluorobenzoic acid.
Reduction: 2,3-Dimethyl-6-fluorobenzene.
Scientific Research Applications
1-Bromo-2,3-dimethyl-6-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific receptors or enzymes.
Materials Science: It is utilized in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Mechanism of Action
The mechanism by which 1-Bromo-2,3-dimethyl-6-fluorobenzene exerts its effects involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound’s electron-donating methyl groups and electron-withdrawing fluorine atom influence the reactivity and orientation of the substitution. The bromine atom acts as a leaving group, facilitating nucleophilic attack on the benzene ring.
Comparison with Similar Compounds
1-Bromo-2,3-dimethylbenzene: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
1-Bromo-2,3,5,6-tetramethylbenzene: Contains additional methyl groups, affecting steric hindrance and reactivity.
1-Bromo-2-fluorobenzene: Lacks the methyl groups, leading to different substitution patterns and reactivity.
Uniqueness: 1-Bromo-2,3-dimethyl-6-fluorobenzene is unique due to the combined presence of bromine, fluorine, and methyl groups, which confer distinct electronic and steric properties. These characteristics make it a valuable compound for specific synthetic applications and research purposes.
Properties
Molecular Formula |
C8H8BrF |
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Molecular Weight |
203.05 g/mol |
IUPAC Name |
2-bromo-1-fluoro-3,4-dimethylbenzene |
InChI |
InChI=1S/C8H8BrF/c1-5-3-4-7(10)8(9)6(5)2/h3-4H,1-2H3 |
InChI Key |
ZFZGVADIFZWTHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)Br)C |
Origin of Product |
United States |
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